Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzamido group and an ethylpiperazinyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate typically involves the reaction of 3-amino-4-(4-ethylpiperazin-1-yl)benzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzamido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the piperazinyl group can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
3-chloro-4-(4-ethylpiperazin-1-yl)aniline: Contains a chloro group instead of a benzamido group.
4-ethylpiperazin-1-ium 3,5-dinitrobenzoate: Contains a dinitrobenzoate group instead of a benzamido group.
Uniqueness
Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzamido and ethylpiperazinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C21H25N3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H25N3O3/c1-3-23-11-13-24(14-12-23)19-10-9-17(21(26)27-2)15-18(19)22-20(25)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,22,25) |
InChI Key |
KNUBEGAMIJNMLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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